molecular formula C17H13F3N4O2 B11200665 N-(2-((1H-benzo[d]imidazol-2-yl)amino)-2-oxoethyl)-4-(trifluoromethyl)benzamide

N-(2-((1H-benzo[d]imidazol-2-yl)amino)-2-oxoethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B11200665
M. Wt: 362.31 g/mol
InChI Key: BHUNVHFYEGAZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-1,3-BENZODIAZOL-2-YL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,3-BENZODIAZOL-2-YL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}ACETAMIDE typically involves the following steps:

    Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic substitution using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Amidation Reaction: The final step involves the formation of the amide bond between the benzodiazole derivative and the formamidoacetate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,3-BENZODIAZOL-2-YL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1H-1,3-BENZODIAZOL-2-YL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.

    Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group, known for their unique chemical properties.

Uniqueness

N-(1H-1,3-BENZODIAZOL-2-YL)-2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}ACETAMIDE is unique due to the combination of its benzodiazole core and trifluoromethyl group, which may confer specific biological activities and chemical reactivity not seen in other compounds.

Properties

Molecular Formula

C17H13F3N4O2

Molecular Weight

362.31 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(trifluoromethyl)benzamide

InChI

InChI=1S/C17H13F3N4O2/c18-17(19,20)11-7-5-10(6-8-11)15(26)21-9-14(25)24-16-22-12-3-1-2-4-13(12)23-16/h1-8H,9H2,(H,21,26)(H2,22,23,24,25)

InChI Key

BHUNVHFYEGAZID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)CNC(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.